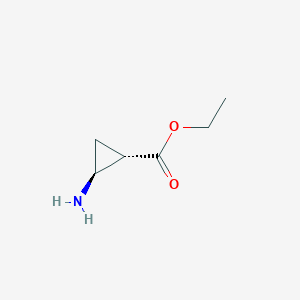

Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate is a cyclopropane derivative featuring an amino group and an ethyl ester moiety. Its stereochemistry and strained cyclopropane ring confer unique reactivity and biological activity. This compound is structurally related to coronamic acid, a natural product synthesized via palladium-catalyzed alkylation and cyclization reactions . The cyclopropane ring’s high ring strain enhances its reactivity, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYAHXBMQIZTN-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions for Nitroacetate Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation-Cyclization | Ethyl nitroacetate, 1,2-dibromoethane, Na₂CO₃, CH₂Cl₂, 100°C | 65–70 | 85 |

| Nitro Reduction | SnCl₂, MeOH, 18°C | 80 | 90 |

| Hydrolysis | NaOH, MeOH, 80°C | 75 | 95 |

| Esterification | EtOH, H⁺ (cat.) | 90 | 98 |

Tetrahydrothiophenium Ylide-Mediated Cyclopropanation

Ylide Synthesis and Stability

This method employs 1-(carbalkoxymethyl)tetrahydrothiophenium halides, which are deprotonated to generate stable ylides (e.g., tetrahydrothiophenium carboxymethylide ethyl ester). These ylides react with activated olefins (e.g., 1-isopropylideneindene) at 25–50°C in methylene chloride to form cyclopropane esters. The reaction’s reversibility and ylide stability allow higher yields (up to 95%) compared to traditional sulfonium ylides.

Table 2: Comparative Ylide Performance

| Ylide Type | Stability (Humidity) | Reaction Temp (°C) | Conversion (%) |

|---|---|---|---|

| Sulfonium | Low (hygroscopic) | 80–90 | 54 |

| Tetrahydrothiophenium | High | 25–50 | 86–95 |

Acylamino-Acrylic Ester Cyclization

Avoiding Toxic Reagents

This route circumvents hazardous reagents like diazomethane and 1,2-dibromoethane by starting with acylamino-acrylic esters. S-Alkylation with methyl fluorosulfonate followed by cyclization using sodium hydride produces 1-acylaminocyclopropane-carboxylates. Hydrolysis with NaOH and subsequent acidification yields the amino acid hydrochloride, which is esterified to the target compound.

Limitations and Modifications

Yields are moderate (50–60%), and the use of sodium hydride poses handling challenges. Stereochemical outcomes depend on the starting ester’s configuration, but racemization during cyclization remains a concern.

Table 3: Performance Metrics for Acylamino Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| S-Alkylation | Methyl fluorosulfonate, DMF, 0°C | 70 | 80 |

| Cyclization | NaH, THF, 25°C | 60 | 75 |

| Hydrolysis | NaOH, HCl, MeOH | 85 | 90 |

Comparative Analysis of Methodologies

Yield and Scalability

The nitroacetate route offers the highest overall yield (∼60% over four steps) and scalability, while the ylide method achieves superior conversion rates but requires specialized intermediates. The acylamino route lags in yield but avoids toxic precursors.

Stereochemical Control

None of the methods explicitly address enantioselective synthesis of the (1S,2S) isomer. Post-synthesis resolution (e.g., chiral chromatography) or asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) may be necessary for enantiopure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases like triethylamine to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate serves as a precursor for synthesizing biologically active molecules. Its ability to modulate enzymatic pathways positions it as a candidate for developing enzyme inhibitors or receptor modulators. Recent studies have indicated its potential in targeting metabolic disorders and viral infections .

Biochemistry

The compound is utilized in enzyme mechanism studies and biocatalytic reactions. Its rigid structure allows it to fit into enzyme active sites effectively, influencing enzyme activity through inhibition or modulation .

Agricultural Science

As a precursor to ethylene, this compound plays a crucial role in plant growth regulation. Manipulating its levels can enhance plant responses to environmental stresses, making it valuable in developing agrochemicals aimed at improving crop resilience .

Case Studies and Research Findings

Recent research highlights the efficacy of this compound across various applications:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, which has implications for drug development targeting metabolic disorders .

- Plant Growth Regulation : As a precursor to ethylene, manipulating levels of this compound can enhance plant responses to environmental stresses, indicating its potential in agricultural applications .

- Pharmaceutical Development : The compound has been explored as a potential therapeutic agent against viral infections due to its ability to modulate key biochemical pathways involved in disease progression .

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s reactivity and selectivity. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate

- Structure : Contains a chlorocarbonyl group and two methyl substituents on the cyclopropane ring.

- Synthesis : Prepared via refluxing with SO₂Cl₂ followed by sulfonamide coupling in dry acetone, yielding a white solid (mp: 138–140°C) .

- Key Differences :

- The chlorocarbonyl group increases electrophilicity, enabling nucleophilic substitution reactions.

- Dimethyl substituents reduce ring strain compared to the unsubstituted cyclopropane in the target compound.

- Applications : Intermediate in sulfonamide-based drug synthesis.

Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- Structure : Features a vinyl group and trifluoroacetamido-protected amine.

- Synthesis: Derived from (1S,2S)-2-vinyl-1-aminocyclopropanecarboxylate using ethyl trifluoroacetate and triethylamine .

- Key Differences :

- The trifluoroacetamido group enhances stability against oxidation but requires deprotection for biological activity.

- Vinyl substituents enable conjugation or polymerization, unlike the ethyl ester in the parent compound.

- Applications : Precursor for peptide-mimetic drugs.

Ethyl (1S,2S)-2-Aminocyclohexane-1-carboxylate Hydrochloride

- Structure : Cyclohexane ring replaces the cyclopropane.

- Properties :

- Applications : Used in chiral resolution studies and as a building block for GABA analogs.

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

- Structure : Biphenylyl group attached to the cyclopropane ring.

- Synthesis : Prepared via stereoselective coupling reactions .

- Key Differences: The bulky biphenylyl group enhances π-π stacking interactions, relevant in kinase inhibitor design. Lacks the amino group, limiting hydrogen-bonding capabilities.

- Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.

Data Tables

Table 1: Physical and Spectral Properties

Research Findings and Trends

- Stereochemical Control : Palladium-catalyzed methods achieve high enantiomeric excess (20% ee) for the target compound, though further optimization is needed .

- Reactivity: Cyclopropane derivatives with amino groups exhibit enhanced nucleophilicity, enabling peptide coupling (e.g., HOBt/EDCI-mediated reactions) .

- Biological Relevance: this compound analogs show promise in epigenetic regulation (e.g., histone demethylase inhibition) .

Biological Activity

Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring with an amino group and an ethyl ester functional group. Its unique stereochemistry contributes to its biological activity, allowing it to interact with specific molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. The compound can act as an inhibitor or modulator of specific enzymes involved in various biochemical processes. For example, it may inhibit viral proteases, thereby preventing viral replication . The rigid structure of the cyclopropane ring allows it to fit into enzyme active sites or receptor binding pockets effectively.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.

- Biochemistry : The compound is utilized in studies involving enzyme mechanisms and biocatalytic reactions.

- Agricultural Science : It plays a role in the synthesis of agrochemicals and other specialty chemicals .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate | Opposite stereochemistry | Potentially different activity |

| 1-Aminocyclopropanecarboxylic acid | Lacks ethyl ester group | Precursor for ethylene biosynthesis |

| N-Ethyl-2-amino-1-phenylpropan-1-one | Contains an amino group but differs structurally | Used in various pharmaceutical contexts |

This table illustrates how the stereochemistry and functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Inhibition of Enzymatic Activity : Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

- Plant Growth Regulation : As a precursor to ethylene, this compound plays a significant role in plant growth regulation. Studies indicate that manipulating its levels can enhance plant responses to environmental stresses .

- Pharmaceutical Development : The compound has been explored as a potential therapeutic agent against viral infections and cancer due to its ability to modulate key biochemical pathways involved in disease progression .

Q & A

Q. What are the common synthetic routes for Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or Simmons–Smith reactions) followed by functional group modifications. Key steps include:

- Cyclopropanation : Using catalysts like Rh(II) or Cu(I) to stabilize transition states and control stereochemistry.

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination under inert conditions.

- Esterification : Protecting the carboxylic acid group using ethanol under acidic catalysis. Optimization focuses on solvent choice (e.g., THF for polar aprotic conditions), temperature control (0–25°C for sensitive intermediates), and catalysts (e.g., chiral ligands for enantiomeric purity) .

Q. Which analytical techniques are critical for characterizing this compound's structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for cyclopropane ring protons) and confirms functional groups (amine, ester).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 159.14 g/mol for related cyclopropane derivatives) and fragmentation patterns.

- IR Spectroscopy : Detects NH (3300 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches.

- Elemental Analysis : Validates stoichiometry (C, H, N percentages) .

Q. What are the primary applications of this compound in chemical and biological research?

- Organic Synthesis : As a chiral building block for strained cyclopropane-containing molecules (e.g., peptidomimetics or enzyme inhibitors) .

- Biological Probes : Modifying the amino group enables conjugation to fluorescent tags for studying protein interactions .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for derivatives of this compound?

Diastereoselectivity is controlled via:

- Chiral Auxiliaries : Temporarily attaching groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclopropanation.

- Asymmetric Catalysis : Using Ru or Ir complexes with chiral ligands (e.g., BINAP) to favor specific enantiomers.

- Kinetic Resolution : Exploiting differences in reaction rates between stereoisomers during nucleophilic additions (e.g., thiols or Grignard reagents) .

Q. What strategies resolve contradictions in stereochemical assignments reported for cyclopropane derivatives?

- X-ray Crystallography : Definitive confirmation of absolute configuration.

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with computed models to assign enantiomers.

- Comparative NMR : Cross-referencing coupling constants (e.g., JHH in cyclopropane rings) with known analogs .

Q. How does the cyclopropane ring's strain influence reactivity in nucleophilic or electrophilic reactions?

The ring’s 60° bond angles increase angle strain, enhancing reactivity:

- Nucleophilic Attack : Strain relief drives ring-opening reactions with electrophiles (e.g., H<sup>+</sup> in acidic media).

- Electrophilic Additions : Conjugation with ester groups polarizes the ring, facilitating regioselective additions (e.g., epoxidation or halogenation) .

Q. What computational methods are used to predict the compound's interaction with biological targets?

- Molecular Docking : Simulates binding to enzymes (e.g., aminotransferases) using software like AutoDock.

- MD Simulations : Analyzes stability of ligand-protein complexes over time (GROMACS/AMBER).

- DFT Calculations : Predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .

Methodological Considerations

Q. How to troubleshoot low yields in the final esterification step?

- Side Reactions : Competing hydrolysis of the ester can occur; use anhydrous solvents (e.g., dry DCM) and molecular sieves.

- Catalyst Deactivation : Replace Lewis acids (e.g., H2SO4) with milder agents (DMAP) to avoid racemization.

- Temperature Control : Maintain ≤40°C to prevent decarboxylation .

Q. What protocols ensure reproducibility in stereochemical outcomes during scale-up?

- Continuous Flow Reactors : Improve mixing and thermal control for consistent stereoselectivity.

- In-line Analytics : Real-time monitoring via FTIR or HPLC detects deviations early.

- Chiral Stationary Phases : Use HPLC with cellulose-based columns to validate enantiomeric excess (≥98%) .

Comparative Analysis

Q. How does this compound differ from its cyclohexane analogs in drug design?

- Conformational Rigidity : The cyclopropane ring restricts rotational freedom, enhancing binding specificity compared to flexible cyclohexane derivatives.

- Metabolic Stability : Reduced susceptibility to cytochrome P450 oxidation due to strained geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.